molecular formula C23H26ClN3O4S B11212494 N-butyl-6-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-butyl-6-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11212494
M. Wt: 476.0 g/mol
InChI Key: CPRODOPKVSTTBR-UHFFFAOYSA-N
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Description

N-butyl-6-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce different quinoline derivatives with altered functional groups.

Scientific Research Applications

N-butyl-6-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-6-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-6-chloro-N’-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
  • 6-phenylpyrrolo[2,3-b]pyrazines

Uniqueness

Compared to similar compounds, N-butyl-6-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse biological activities

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H26ClN3O4S

Molecular Weight

476.0 g/mol

IUPAC Name

N-butyl-6-[(4-chlorophenyl)-methylsulfamoyl]-N-ethyl-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H26ClN3O4S/c1-4-6-13-27(5-2)23(29)20-15-25-21-12-11-18(14-19(21)22(20)28)32(30,31)26(3)17-9-7-16(24)8-10-17/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,28)

InChI Key

CPRODOPKVSTTBR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=O)C1=CNC2=C(C1=O)C=C(C=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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